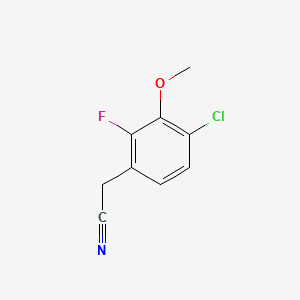

4-Chloro-2-fluoro-3-methoxyphenylacetonitrile

Descripción

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorption bands (KBr, cm⁻¹):

Mass Spectrometry (MS)

Crystallographic Analysis and Solid-State Properties

While single-crystal X-ray data for this compound is unavailable, analogous structures (e.g., 4-chloro-2-fluoro-3-methoxyphenyl dimethylboronate) reveal monoclinic crystal systems with P2₁/c space groups. Predicted solid-state properties include:

| Property | Value/Description | Source |

|---|---|---|

| Melting point | Not reported; likely >100°C | |

| Solubility | Organic solvents (DCM, THF, DMF) | |

| Hygroscopicity | Low (no hydroxyl groups) | |

| Crystal packing | π-π stacking dominates |

The methoxy and nitrile groups likely disrupt close packing, reducing melting points compared to non-polar analogs.

Thermodynamic Stability and Reactivity Profiling

Thermal Stability

Reactivity

- Nitrile Hydrolysis :

- Electrophilic Aromatic Substitution :

- Nucleophilic Displacement :

| Reaction Pathway | Conditions | Product |

|---|---|---|

| Hydrolysis | H₂SO₄, H₂O, 100°C | Acetamide derivative |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl derivatives |

| Grignard Addition | RMgX, THF, 0°C | Ketone intermediates |

The fluorine atom’s strong inductive effect stabilizes transition states in cross-coupling reactions.

Propiedades

IUPAC Name |

2-(4-chloro-2-fluoro-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNO/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSFOSWMRVGGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Synthesis of the Aromatic Precursor

- Starting Material: 2,4-Dichloro-3-methoxybenzene or similar chlorinated/methoxylated aromatic compounds.

- Reaction Conditions: Electrophilic aromatic substitution (e.g., chlorination or fluorination) under controlled conditions to introduce chlorine and fluorine at specific positions.

- Notes: Selectivity is critical; regioselective halogenation can be achieved using specific reagents such as N-chlorosuccinimide (NCS) or Selectfluor, with reaction temperatures and solvents optimized for positional selectivity.

Step 2: Nucleophilic Substitution with Cyanide

- Reagents: Sodium cyanide or potassium cyanide.

- Conditions: Heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (~100–150°C).

- Outcome: Replacement of the halogen (chlorine or fluorine) with the nitrile group, yielding the desired phenylacetonitrile derivative.

Data Table: Preparation of Aromatic Precursors

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Halogenation | NCS or Selectfluor | Acetic acid or acetonitrile | 0–25°C | High regioselectivity | Controlled for position |

| Cyanide substitution | NaCN or KCN | DMF or DMSO | 100–150°C | 70–85% | Nucleophilic aromatic substitution |

Hydrocyanation of Aromatic Precursors (Modified from Patent CN102584621B)

This approach, inspired by patent CN102584621B, involves the direct addition of hydrogen cyanide to an aromatic intermediate, facilitated by phase-transfer catalysts and specific reaction conditions.

Procedure:

- Reactants: Aromatic compound with suitable leaving groups (e.g., halogens) and hydrogen cyanide.

- Catalysts: Phase-transfer catalysts such as tetrabutylammonium bromide.

- Solvent: Water or organic solvents like acetonitrile.

- Conditions: Reflux at 100–140°C for 2–4 hours.

- Notes: The process reduces operational steps and enhances yield, especially when optimized with catalysts and controlled temperature.

Research Findings:

- The method yields high purity nitriles with yields exceeding 88%, with minimized reaction time compared to traditional methods.

- The process reduces the use of toxic raw materials and simplifies purification steps.

Data Table: Hydrocyanation Conditions

| Parameter | Value | Effect | Reference |

|---|---|---|---|

| Temperature | 110–140°C | Optimal nitrile formation | |

| Reaction Time | 2–4 hours | Increased efficiency | |

| Catalyst | Phase-transfer catalyst | Improved yield |

Research Findings and Comparative Analysis

| Method | Advantages | Disadvantages | Yield Range | Remarks |

|---|---|---|---|---|

| Direct Cyanide Substitution | Simple, fewer steps | Requires careful regioselectivity control | 70–85% | Suitable for large-scale synthesis |

| Hydrocyanation (Patent CN102584621B) | Reduced reaction time, high purity | Toxic cyanide handling | >88% | Industrially attractive |

| Sequential Halogenation | High regioselectivity | Multiple steps, reagent cost | 75–90% | Best for regio-specific synthesis |

Análisis De Reacciones Químicas

4-Chloro-2-fluoro-3-methoxyphenylacetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-Chloro-2-fluoro-3-methoxyphenylacetonitrile is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of biochemical pathways and interactions.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-fluoro-3-methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in biochemical studies, it may interact with enzymes or receptors, affecting their activity and leading to specific biological outcomes.

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

The substituent patterns and functional groups of analogous compounds significantly influence their chemical behavior. Below is a comparative analysis:

Key Observations :

- Electron Effects : The trifluoromethyl group in provides strong electron-withdrawing effects, enhancing stability and directing electrophilic substitutions. In contrast, the methoxy group in the target compound is electron-donating, altering reactivity patterns.

- Steric Hindrance: Bulky substituents like phenoxy in reduce reaction rates in sterically demanding reactions compared to smaller groups (e.g., F or Cl).

- Hybridization : Benzonitriles (e.g., ) lack the acetonitrile side chain, reducing conformational flexibility compared to phenylacetonitriles.

Physicochemical Properties Comparison

Physical and chemical properties are critical for applications in synthesis and formulation:

Key Observations :

- Boiling Points : Higher boiling points in and correlate with increased molecular weight and polarity (e.g., hydroxyl group in ).

- Lipophilicity : The trifluoromethyl group in enhances lipid solubility, favoring membrane permeability in drug design.

- Solubility: Hydroxyl-containing compounds (e.g., ) exhibit higher aqueous solubility, whereas halogenated analogs (e.g., ) are more soluble in non-polar solvents.

Reactivity Trends :

- Electrophilic Substitution : Methoxy groups (target compound) activate the ring toward electrophiles at ortho/para positions, while CF₃ groups () deactivate it.

- Nitrile Reactivity : The acetonitrile side chain in the target compound can undergo hydrolysis to carboxylic acids or reduction to amines, unlike benzonitriles ().

Actividad Biológica

4-Chloro-2-fluoro-3-methoxyphenylacetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C10H8ClFNO2

- Molecular Weight: 229.63 g/mol

- CAS Number: 170737-95-8

The presence of chloro, fluoro, and methoxy groups on the phenyl ring contributes to its biological activity by influencing its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antibacterial and antifungal activities.

- Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating various diseases.

- Antiparasitic Activity: The compound has shown potential against Plasmodium falciparum, the parasite responsible for malaria, indicating its relevance in antimalarial drug development.

The mechanism by which this compound exerts its biological effects is primarily through:

- Enzyme Interaction: The compound's structural features allow it to bind to active sites of enzymes, modulating their activity. This can lead to inhibition or activation of metabolic pathways.

- Receptor Binding: Its ability to interact with specific receptors may influence cellular signaling pathways, contributing to its therapeutic effects.

1. Antiparasitic Activity

A study focused on the structure–activity relationships (SAR) of related compounds highlighted that modifications in the aromatic substituent significantly affect antiplasmodial activity against P. falciparum. The findings suggested that compounds with similar structures, including this compound, could be optimized for higher efficacy and selectivity against malaria parasites .

2. Enzyme Inhibition Studies

In vitro studies have demonstrated that the compound can inhibit certain kinases involved in cancer progression. The inhibition of these kinases could potentially lead to reduced tumor growth and improved patient outcomes in targeted therapies .

3. Antimicrobial Efficacy

Research examining the antimicrobial properties of various acetonitrile derivatives indicated that this compound exhibits promising activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was measured using standard disk diffusion methods, showing significant inhibition zones compared to control substances .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended spectroscopic methods to confirm the structure of 4-Chloro-2-fluoro-3-methoxyphenylacetonitrile?

- Methodological Answer : Use a combination of H NMR, C NMR, and IR spectroscopy. For NMR, focus on distinguishing signals for the nitrile group (~3.0–3.5 ppm for adjacent protons), fluorine substituents (split peaks due to F coupling), and methoxy groups (~3.8 ppm). IR will confirm the nitrile stretch (~2240 cm). GC-MS can validate molecular weight (M peak at m/z 215.6) and fragmentation patterns. Cross-reference with PubChem or CAS data for similar nitrile derivatives .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). The nitrile group is susceptible to hydrolysis, and the chloro/fluoro substituents may degrade under prolonged exposure to moisture or heat. Use desiccants and monitor purity via GC or HPLC periodically .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Wear nitrile gloves, lab coat, and eye protection. Use a fume hood to avoid inhalation of dust or vapors. The compound is classified as toxic (Category III) and may release hydrogen cyanide upon decomposition. Follow OSHA guidelines for nitrile handling and maintain emergency access to sodium thiosulfate (antidote for cyanide exposure) .

Advanced Research Questions

Q. How do electronic effects of the chloro, fluoro, and methoxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro and fluoro groups activate the nitrile for nucleophilic substitution (e.g., hydrolysis to carboxylic acids) but deactivate the aromatic ring for electrophilic substitution. The methoxy group (electron-donating) directs reactions to the para position. Use DFT calculations to map charge distribution and predict regioselectivity. Experimental validation via Suzuki-Miyaura coupling with boronic acids can confirm reactivity trends .

Q. What strategies resolve contradictory data in synthetic yield optimization?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst loading. For example, polar aprotic solvents (DMF, DMSO) may improve nitrile stability but hinder nucleophilic substitution. Design a factorial experiment varying solvent (DMF vs. THF), temperature (25°C vs. 60°C), and catalyst (e.g., Pd/C vs. CuI). Analyze results via ANOVA and prioritize conditions with >90% yield and minimal byproducts .

Q. How can computational modeling predict biological activity of derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or cytochrome P450 enzymes). Parameterize the nitrile group as a hydrogen bond acceptor and assess steric effects of substituents. Validate predictions with in vitro assays (e.g., IC measurements against cancer cell lines) .

Q. What analytical methods detect trace impurities from synthetic intermediates?

- Methodological Answer : Employ UPLC-QTOF-MS with a C18 column (1.7 µm particle size) and gradient elution (water/acetonitrile + 0.1% formic acid). Monitor for common impurities like unreacted 4-chloro-2-fluoro-3-methoxyphenylacetamide (m/z 198.1) or dehalogenated byproducts. Calibrate against reference standards from CAS or PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.